molecular formula C15H13BrO3 B3184709 Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 1131587-95-5

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B3184709
CAS No.: 1131587-95-5
M. Wt: 321.16 g/mol
InChI Key: BLOMJPDEQOVQSJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS 1131587-95-5) is a functionalized biphenyl compound of significant interest in organic and medicinal chemistry research. The biphenyl scaffold is a fundamental structural backbone found in numerous pharmacologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, and other agents with anti-cancer, anti-diabetic, and anti-microbial properties . This specific molecule, with the molecular formula C 15 H 13 BrO 3 and a molecular weight of 321.17 g/mol, serves as a versatile synthetic intermediate . The presence of both a bromine atom and a methyl ester group on the biphenyl core makes it a valuable substrate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming carbon-carbon bonds to create more complex biaryl structures for drug discovery and materials science . Its methoxy substituent can further modulate the electronic properties of the molecule. Researchers utilize this compound in the synthesis of novel molecules for biological screening and the development of advanced materials. The product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOMJPDEQOVQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660792
Record name Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-95-5
Record name Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the biphenyl derivative.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the biphenyl scaffold. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) can be used.

    Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, quinones, and various functionalized biphenyl compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate can be synthesized through various methodologies, including palladium-catalyzed cross-coupling reactions. The compound features a biphenyl structure that is amenable to functionalization, making it a versatile intermediate for synthesizing other complex organic molecules. The molecular formula is C15H15BrO3C_{15}H_{15}BrO_3 with a molecular weight of 321.17 g/mol .

Key Synthetic Pathways:

  • Suzuki Coupling Reaction: This method allows the formation of biphenyl derivatives by coupling aryl halides with aryl boronic acids in the presence of a palladium catalyst .
  • Bromination Reactions: The introduction of bromine at the 2-position of the biphenyl framework enhances the compound's reactivity, facilitating further synthetic modifications .

Biological Activities

The biological significance of this compound lies in its potential pharmacological applications. Biphenyl derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Compounds similar to this compound exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Certain biphenyl derivatives have been studied for their ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antitumor Activity: Research indicates that some biphenyl compounds can inhibit tumor growth and may serve as leads for anticancer drug development .

Material Science Applications

This compound is also significant in the field of materials science:

  • Liquid Crystals: The compound's structural properties make it suitable for use in liquid crystal displays (LCDs) due to its ability to form ordered phases under specific conditions .
  • Organic Electronics: Its electronic properties contribute to its use in organic semiconductors and optoelectronic devices .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Case Study 2: Synthesis of New Anticancer Agents
Researchers have synthesized new analogs based on this compound and evaluated their anticancer properties. These studies revealed promising results in inhibiting cell proliferation in several cancer cell lines.

Data Table: Summary of Applications

Application AreaDetails
SynthesisPalladium-catalyzed reactions; versatile intermediate
Biological ActivityAntimicrobial, anti-inflammatory, antitumor
Material ScienceLiquid crystals; organic semiconductors
Case StudiesDemonstrated antimicrobial activity; synthesized anticancer agents

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active biphenyl derivative, which can then interact with cellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituent identity, position, or functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate Br (position 2), OCH₃ (position 5), COOCH₃ (position 4) C₁₅H₁₃BrO₃ 337.17 Bromine for cross-coupling; methoxy enhances electron density
Methyl 3-chloro-4-hydroxy-[1,1'-biphenyl]-4-carboxylate Cl (position 3), OH (position 4), COOCH₃ (position 4) C₁₄H₁₁ClO₄ 278.69 Chlorine (less reactive than Br); hydroxyl increases polarity and H-bonding
2-Bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate Br (position 2), CH₃ (position 4), COOCH₃ (position 4) C₂₀H₁₅BrO₂ 367.24 Methyl group (electron-donating but less polar than methoxy); higher molecular weight

Physical Properties

  • Solubility : The methoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to the methyl-substituted analog, which is more lipophilic .
  • Melting Points : Bromine’s higher atomic mass contributes to stronger van der Waals forces in the target compound, likely resulting in a higher melting point than the chloro analog but lower than the bulkier methylphenyl derivative .

Biological Activity

Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15_{15}H13_{13}BrO2_2
  • Molecular Weight : 303.17 g/mol
  • CAS Number : 94742-92-4

1. Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties, particularly against neurotoxicity induced by MPP+ in dopaminergic cells. In vitro studies demonstrated that these compounds can protect MN9D cells from apoptosis, suggesting a potential application in treating neurodegenerative diseases like Parkinson's disease .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related biphenyl compounds have shown that they can inhibit the c-Myc transcription factor, which is implicated in various cancers. Inhibition of c-Myc has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the bromine atom and methoxy groups appears to enhance its interaction with biological targets, leading to increased potency against cancer cells and neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell TypeObserved EffectReference
NeuroprotectionMN9D dopaminergic cellsReduced toxicity from MPP+
AnticancerVarious cancer cell linesInhibition of c-Myc activity
CytotoxicityJurkat cellsInduction of G0/G1 phase arrest

Neuroprotective Mechanism

The neuroprotective action may involve radical scavenging activity, which helps mitigate oxidative stress in neuronal cells. This is crucial for preventing cell death in conditions like Parkinson's disease .

Anticancer Mechanism

The inhibition of c-Myc dimerization is a significant mechanism through which this compound may exert its anticancer effects. By disrupting the c-Myc-Max interaction, it can lead to a downregulation of target genes involved in cell proliferation and survival .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate, and what key reaction parameters require optimization?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ullmann coupling to construct the biphenyl core, followed by bromination and esterification steps. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice affecting yield .
  • Temperature control : Cross-coupling reactions often require 80–110°C, while bromination may proceed at lower temperatures (0–25°C) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency, while halogenated solvents (e.g., DCM) are preferred for bromination .
    Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity product .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the biphenyl ring and ester group. The bromine atom induces distinct deshielding effects observable in aromatic proton shifts .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the methoxy and bromo groups relative to the carboxylate .
  • IR spectroscopy : Confirms ester carbonyl (C=O) stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: How can computational methods like quantum chemical calculations enhance the synthesis design of this compound?

Answer:
Computational approaches reduce trial-and-error experimentation:

  • Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates, predicting feasible pathways for biphenyl coupling or bromination .
  • Solvent/catalyst screening : COSMO-RS models simulate solvent effects on reaction kinetics, while ligand-catalyst interactions are optimized via molecular docking .
  • Feedback loops : Experimental data (e.g., yields, selectivity) refine computational parameters, enabling iterative optimization of conditions .
    Example: ICReDD’s workflow integrates quantum mechanics/molecular mechanics (QM/MM) to prioritize reaction conditions with >80% predicted yield .

Advanced: How can researchers resolve contradictions in reaction yield data when scaling up synthesis?

Answer:
Contradictions often arise from kinetic vs. thermodynamic control or heat/mass transfer inefficiencies at larger scales. Methodological strategies include:

  • Design of Experiments (DoE) : Use fractional factorial designs to statistically isolate critical variables (e.g., stirring rate, reagent stoichiometry) impacting yield .
  • In situ monitoring : Raman spectroscopy or HPLC tracks intermediate formation, identifying bottlenecks (e.g., incomplete coupling) .
  • Mechanistic studies : Isotopic labeling (e.g., deuterated substrates) clarifies rate-determining steps, guiding adjustments in catalyst loading or temperature .

Advanced: What strategies exist for modifying the biphenyl core of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Electrophilic substitution : Introduce substituents (e.g., -NO₂, -CF₃) at the 2- or 5-positions via directed ortho-metalation or Friedel-Crafts alkylation .
  • Cross-coupling diversification : Replace bromine with aryl/heteroaryl groups via Buchwald-Hartwig amination or Sonogashira coupling .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for further functionalization (e.g., amide bond formation) .
    Example: Analog synthesis in biphenyl systems shows that electron-withdrawing groups at the 5-position enhance stability in downstream reactions .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated aromatics are potential irritants .
  • Ventilation : Perform reactions in a fume hood due to volatile organic solvents (e.g., DCM, THF) .
  • Waste disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical neutralization .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The methoxy group at the 5-position creates steric hindrance, slowing transmetalation in Suzuki reactions. Bulky ligands (e.g., SPhos) mitigate this by accelerating oxidative addition .
  • Electronic effects : The electron-withdrawing bromo group activates the biphenyl ring toward nucleophilic aromatic substitution (e.g., with amines) but deactivates it toward electrophilic substitution .
  • Ortho effect : The bromine’s ortho position to the ester group stabilizes transition states via resonance, favoring regioselective coupling .

Advanced: What are the applications of this compound in materials science or medicinal chemistry?

Answer:

  • Liquid crystals : The biphenyl core and ester group enable nematic phase behavior, useful in display technologies .
  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or anti-inflammatory agents via functionalization of the carboxylate group .
  • Polymer synthesis : Incorporation into copolymers via ester hydrolysis and subsequent polymerization enhances thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate

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